molecular formula C11H10N2O5 B2382369 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034271-54-8

3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2382369
CAS No.: 2034271-54-8
M. Wt: 250.21
InChI Key: KYOZQNWIGDPILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features a unique combination of furan, azetidine, and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan derivatives with azetidine and oxazolidine precursors. One common method involves the condensation of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and oxazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxylated derivatives.

Scientific Research Applications

3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione: This compound is similar in structure but contains a thiazolidine ring instead of an oxazolidine ring.

    Furan-2,3-dione derivatives: These compounds share the furan ring and carbonyl groups but differ in the remaining structure.

Uniqueness

3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOZQNWIGDPILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.